molecular formula C13H20ClN3O2S B8234519 2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate

2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate

Cat. No.: B8234519
M. Wt: 317.84 g/mol
InChI Key: FKYOZXOTSPFCHT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate is a complex organic compound that contains a thiazolium ring, a pyrimidine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate typically involves multiple steps:

    Formation of the Thiazolium Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where the thiazolium intermediate reacts with a 2,4-dimethylpyrimidine derivative.

    Introduction of the Ethanol Group: The ethanol group can be attached through an alkylation reaction, where the intermediate compound reacts with an appropriate alkyl halide.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group in the compound can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The thiazolium ring can be reduced to form a thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, particularly those involving thiazolium and pyrimidine-containing enzymes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate exerts its effects likely involves interactions with specific molecular targets. The thiazolium ring may interact with enzymes or receptors, while the pyrimidine ring could be involved in nucleic acid interactions. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]methanol;chloride;hydrate: Similar structure but with a methanol group instead of ethanol.

    2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrate: Similar structure but with a bromide salt instead of chloride.

Uniqueness

The uniqueness of 2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate lies in its specific combination of functional groups and its potential for diverse applications. The presence of both thiazolium and pyrimidine rings, along with the ethanol group, provides a unique set of chemical properties that can be exploited in various scientific and industrial fields.

Properties

IUPAC Name

2-[3-[(2,4-dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N3OS.ClH.H2O/c1-9-12(6-14-11(3)15-9)7-16-8-18-13(4-5-17)10(16)2;;/h6,8,17H,4-5,7H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYOZXOTSPFCHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2C)C)CCO.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.